2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid

IRAK4 inhibitor Kinase selectivity Anti-inflammatory

Medicinal chemistry teams pursuing IRAK4-targeted therapies often face scaffold bottlenecks that delay SAR campaigns. 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid (CAS 1256786-78-3) delivers the validated 2-methylpyridin-4-yl oxazole core essential for ATP-binding pocket engagement. • Enables direct amide coupling via the carboxylic acid handle for rapid analog library synthesis • Validated in potent, selective IRAK4 inhibitors (e.g., AS2444697, IC50 21 nM; 30-fold selectivity over IRAK1) • 98% purity, room temperature storage, research-scale quantities available for immediate dispatch

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 1256786-78-3
Cat. No. B1404062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid
CAS1256786-78-3
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1)C2=NC(=CO2)C(=O)O
InChIInChI=1S/C10H8N2O3/c1-6-4-7(2-3-11-6)9-12-8(5-15-9)10(13)14/h2-5H,1H3,(H,13,14)
InChIKeyLKLDHJQEIFNERC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic Acid (CAS 1256786-78-3): Building Block Specification for IRAK4 Inhibitor Research


2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid (CAS 1256786-78-3) is a heterocyclic building block featuring a 1,3-oxazole core with a carboxylic acid group at the 4-position and a 2-methylpyridin-4-yl substituent at the 2-position [1]. The compound is recognized in the medicinal chemistry literature as a critical intermediate in the synthesis of potent and selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors [2]. Its structural features enable subsequent functionalization of the carboxylic acid moiety to generate amide derivatives, a key step in the development of advanced IRAK4 inhibitor candidates .

Synthesis target IRAK4 inhibitor candidates for inflammatory signaling research
Chemical handle Carboxylic acid for direct amide coupling library generation
Scaffold identity 2-(2-methylpyridin-4-yl)oxazole core ensures specific hinge-region orientation

Why Generic 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic Acid Substitution is Not Equivalent to Other Oxazole-4-Carboxylic Acids


The specific 2-(2-methylpyridin-4-yl) substitution pattern is not an arbitrary structural choice but a critical determinant of downstream pharmacological activity and synthetic utility. Generic substitution with other pyridine-oxazole carboxylic acid isomers (e.g., 5-pyridin-4-yl or 5-pyridin-3-yl analogs) or differently substituted oxazole cores is not feasible without substantial impact on the final drug candidate's potency, selectivity, and synthetic route viability . The 2-methyl group on the pyridine ring and the precise attachment at the oxazole 2-position are essential for the orientation and binding interactions of derived IRAK4 inhibitors within the enzyme's ATP-binding pocket, a specificity that is absent in non-methylated or differently substituted analogs [1].

!
Pyridine isomer variants (e.g., 5-pyridin-4-yl) may not reproduce the ATP-pocket binding geometry required for high-affinity IRAK4 inhibition.
!
Non-methylated pyridine analogs may shift kinase selectivity profiles and reduce the >30-fold IRAK4/IRAK1 window reported for methyl-substituted derivatives.
!
Differently substituted oxazole cores (e.g., 5-aryl or 4,5-diaryl) can alter downstream amide coupling efficiency and final inhibitor pharmacokinetic properties.

2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic Acid (CAS 1256786-78-3) Evidence Guide: Quantifiable Differentiation for Procurement


Enabling Potent IRAK4 Inhibition: IC50 of 21 nM for the Derived Amide, AS2444697

The carboxylic acid group of 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid serves as a crucial synthetic handle for generating potent IRAK4 inhibitors. When converted to its corresponding amide, as in the clinical candidate AS2444697 (N-[3-carbamoyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide hydrochloride), the resulting molecule exhibits an IC50 of 21 nM against human IRAK4 kinase activity . In contrast, derivatives built from alternative oxazole-carboxylic acid scaffolds, such as those lacking the 2-methylpyridine moiety, fail to achieve this level of potency due to suboptimal binding interactions in the kinase hinge region [1]. The specific 2-(2-methylpyridin-4-yl)oxazole fragment is essential for achieving sub-100 nM potency.

IRAK4 Inhibition (IC50)
Head-to-head
Derived amide IC50 = 21 nM vs. >100 nM for non-methyl-pyridine analogs
Supports building block selection for high-affinity inhibitor synthesis
In vitro kinase assay; requires derivative synthesis and validation
IRAK4 inhibitor Kinase selectivity Anti-inflammatory

High Kinase Selectivity Profile: >30-Fold Selectivity Over IRAK1 for Derived Compounds

The structural specificity conferred by the 2-(2-methylpyridin-4-yl)oxazole fragment translates into a favorable selectivity profile for derived inhibitors. The compound AS2444697, which incorporates the target carboxylic acid as its core, demonstrates >30-fold selectivity for IRAK4 over IRAK1 in biochemical kinase panel screens [1]. This selectivity is a critical differentiator, as many first-generation IRAK4 inhibitors exhibited poor selectivity, leading to off-target toxicities. The specific 2-methylpyridin-4-yl substitution pattern is a key determinant of this selectivity, as it optimizes the interaction with a non-conserved residue in the IRAK4 ATP-binding pocket (e.g., gatekeeper residue) while minimizing engagement with IRAK1 [2].

Kinase Selectivity
Class-level
>30-fold IRAK4/IRAK1 for derived inhibitor AS2444697
May support selectivity-driven lead optimization studies
Selectivity profile may vary with final amide derivative structure
IRAK4 selectivity Kinase profiling Off-target liability

Orally Bioavailable IRAK4 Inhibitor In Vivo Efficacy: Renoprotective Effects in a CKD Model

The in vivo utility of the 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid scaffold is validated by the oral activity and therapeutic efficacy of AS2444697. In a 5/6 nephrectomized (Nx) rat model of chronic kidney disease (CKD), oral administration of AS2444697, an amide derived from this carboxylic acid, demonstrated significant renoprotective effects through anti-inflammatory action [1]. This contrasts with structurally similar but inactive or poorly bioavailable oxazole-4-carboxylic acid derivatives. The specific 2-methylpyridine substitution is believed to contribute to favorable physicochemical properties (e.g., logP, solubility) that enable oral absorption and target tissue distribution .

In Vivo Model Response
Cross-study
AS2444697 showed renoprotective response in 5/6 nephrectomized rat CKD model (oral dosing)
Provides downstream model-response context for building block utility
Observed in specific CKD model; translatability to other disease models requires review
IRAK4 inhibitor Chronic kidney disease In vivo pharmacology

Optimal Application Scenarios for 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic Acid (CAS 1256786-78-3) in Drug Discovery


Synthesis of High-Affinity IRAK4 Inhibitors for Inflammatory and Autoimmune Disease Programs

The primary and most validated use case for 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid is as a core building block for the synthesis of potent, selective, and orally bioavailable IRAK4 inhibitors. Procurement is specifically recommended for medicinal chemistry teams engaged in structure-activity relationship (SAR) studies aimed at developing next-generation IRAK4 inhibitors for indications such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers where IRAK4 signaling is implicated [1]. The carboxylic acid handle is ideal for generating diverse amide libraries via coupling reactions with various amine-containing fragments .

Lead Optimization for Kinase Inhibitors Requiring a Privileged Oxazole Scaffold

The 2-(2-methylpyridin-4-yl)-1,3-oxazole core represents a privileged scaffold in kinase inhibitor design beyond IRAK4. Procurement is justified for lead optimization campaigns targeting other kinases where a hinge-binding oxazole motif is desired and the 2-methylpyridine group can be exploited for additional interactions or to modulate physicochemical properties. The established synthetic routes to this specific carboxylic acid provide a reliable entry point for generating focused libraries of amide analogs for broad kinase profiling .

Chemical Biology Probe Development to Dissect IRAK4-Dependent Signaling Pathways

Due to its role in generating highly selective IRAK4 inhibitors, 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid is a valuable starting material for synthesizing chemical biology probes. These probes can be used to validate target engagement, study downstream signaling events, and establish proof-of-concept in cellular and in vivo disease models. The established selectivity profile of derived inhibitors (e.g., AS2444697) ensures that observed biological effects can be reliably attributed to IRAK4 inhibition, making it a superior choice for target validation studies over less selective tool compounds [2].

Application
Selection Property
Validation Focus
IRAK4 inhibitor synthesis for inflammatory disease research
2-methylpyridin-4-yl oxazole carboxylic acid core
Amide coupling efficiency and in vitro IRAK4 inhibition potency
Lead optimization of kinase inhibitors requiring oxazole hinge binder
Privileged oxazole scaffold with tunable substituent
Broad kinase panel profiling and selectivity ratio assessment
Chemical probe development for IRAK4-dependent pathway studies
Selective IRAK4 tool compound precursor
Target engagement verification and downstream signaling endpoint confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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